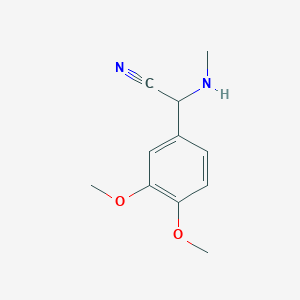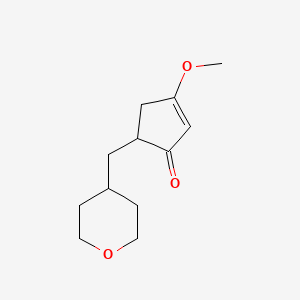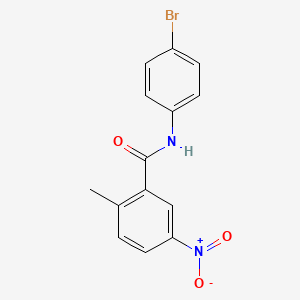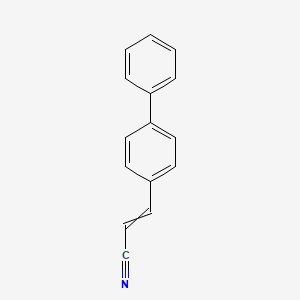
4-Phenylcinnamonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylcinnamonitrile: is an organic compound characterized by the presence of a nitrile group attached to a prop-2-ene chain, which is further substituted with a biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcinnamonitrile typically involves the reaction of 4-bromobiphenyl with acrylonitrile in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling mechanism, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions generally include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Dimethylformamide
Temperature: 100-120°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride or diisobutylaluminum hydride, resulting in the formation of primary amines or aldehydes.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, anhydrous conditions
Substitution: Nitric acid, bromine, sulfuric acid, elevated temperatures
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, aldehydes
Substitution: Nitro derivatives, halogenated biphenyls
Aplicaciones Científicas De Investigación
Chemistry: 4-Phenylcinnamonitrile is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its biphenyl moiety can interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its ability to undergo various chemical transformations allows for the modification of its structure to enhance its therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials with desirable properties.
Mecanismo De Acción
The mechanism of action of 4-Phenylcinnamonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-(4-Methylphenyl)prop-2-enenitrile
- 3-(4-Methoxyphenyl)prop-2-enenitrile
- 3-(4-Chlorophenyl)prop-2-enenitrile
Comparison: Compared to its analogs, 4-Phenylcinnamonitrile exhibits unique properties due to the presence of the biphenyl group This structural feature enhances its ability to participate in π-π interactions and provides additional sites for chemical modification
Propiedades
Fórmula molecular |
C15H11N |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H11N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-11H |
Clave InChI |
FVQBFFGMLBOGAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
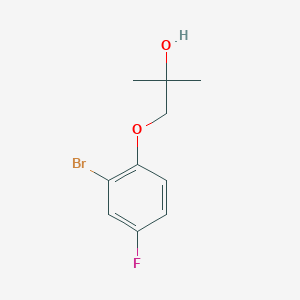
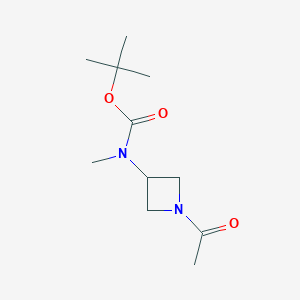

![[4-[2-(4-Chlorophenyl)ethyl]piperazin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B8297635.png)
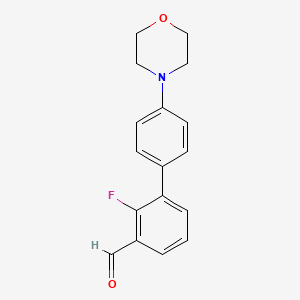
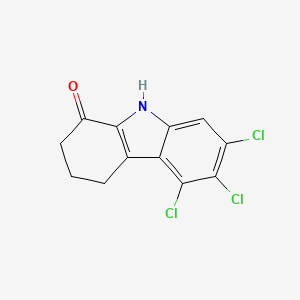
![(1-Methyl-1H-imidazol-2-yl)[4-(methylthio)phenyl]methanol](/img/structure/B8297656.png)
![[(1S,4R)-4-[2-amino-6-(ethylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B8297658.png)

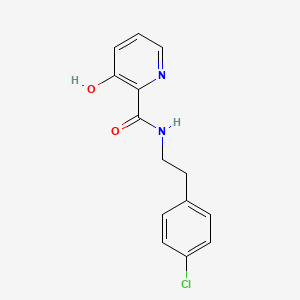
![D-Ribofuranoside, methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-ethynyl-](/img/structure/B8297669.png)
